Tedizolid isomer

Chiral pharmacology Enantiomeric activity Antibacterial screening

Tedizolid isomer (CAS 856867-41-9) is the single (R)-enantiomer of the second-generation oxazolidinone antibiotic tedizolid—the active moiety of the phosphate prodrug tedizolid phosphate (TR-701). Possessing one chiral centre at C5 of the oxazolidinone ring, the (R)-configuration is uniquely associated with antibacterial activity, while the (S)-enantiomer is biologically inactive.

Molecular Formula C17H15FN6O3
Molecular Weight 370.3 g/mol
CAS No. 856867-41-9
Cat. No. B3158272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTedizolid isomer
CAS856867-41-9
Molecular FormulaC17H15FN6O3
Molecular Weight370.3 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
InChIInChI=1S/C17H15FN6O3/c1-23-16(20-21-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
InChIKeyWFAZKGCKGCUHAN-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tedizolid Isomer (CAS 856867-41-9): Single-Enantiomer Oxazolidinone Reference Standard and Potent Antibacterial Agent


Tedizolid isomer (CAS 856867-41-9) is the single (R)-enantiomer of the second-generation oxazolidinone antibiotic tedizolid—the active moiety of the phosphate prodrug tedizolid phosphate (TR-701) [1]. Possessing one chiral centre at C5 of the oxazolidinone ring, the (R)-configuration is uniquely associated with antibacterial activity, while the (S)-enantiomer is biologically inactive [1]. As a next-generation oxazolidinone, tedizolid inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, demonstrating potent in vitro activity against drug-resistant Gram-positive pathogens including MRSA and VRE [2]. The compound is widely utilized as a certified reference standard and pharmacopoeial impurity marker for enantiomeric purity determination in tedizolid phosphate drug substance and finished product quality control [3].

Why Tedizolid Isomer CAS 856867-41-9 Cannot Be Replaced by Racemic Tedizolid, S-Enantiomer, or Linezolid in Analytical and Biological Applications


Tedizolid isomer CAS 856867-41-9 is the stereochemically defined (R)-enantiomer—the eutomer responsible for all clinically relevant antibacterial activity [1]. Substitution with the racemate or the (S)-enantiomer (CAS 1431699-67-0) yields either adulterated potency or complete biological inactivation, respectively [2]. For analytical reference standard applications, only CAS 856867-41-9 provides unambiguous identification of the active enantiomer by chiral capillary electrokinetic chromatography (CD-cEKC) with validated baseline separation from the distomer [1]. Substitution with linezolid (CAS 165800-03-3) is inappropriate due to clinically relevant differences in potency, MAO inhibition profile, mitochondrial toxicity risk, and resistance susceptibility demonstrated across multiple independent studies [3].

Quantitative Differentiation Evidence for Tedizolid Isomer CAS 856867-41-9 vs. S-Enantiomer, Linezolid, and Other Oxazolidinones


Enantiomer-Specific Antibacterial Activity: R-Tedizolid (CAS 856867-41-9) vs. S-Tedizolid

The (R)-configuration at C5 of the oxazolidinone ring is the sole determinant of antibacterial activity for tedizolid. While the (R)-enantiomer (CAS 856867-41-9) is responsible for all antibacterial activity, as demonstrated in standard in vitro susceptibility assays, the (S)-enantiomer (CAS 1431699-67-0) does not show this biological activity [1]. This represents a qualitative, functional differentiation between the two enantiomers, rendering the (S)-isomer pharmacologically inert. The single (R)-isomer was the subject of the FDA approval of tedizolid phosphate and is used in all clinical formulations [2]. Methodologically, the two enantiomers can be baseline-separated using 37.5 mM HDAS-β-CD in 50 mM formic buffer (pH 4.0) with acetonitrile (81.4:18.6, v/v) at 27°C and 12 kV in CD-cEKC, with apparent binding constants calculated for each enantiomer-CD pair enabling enantiomeric purity quantification [1].

Chiral pharmacology Enantiomeric activity Antibacterial screening

Four-Fold Greater In Vitro Potency of Tedizolid Isomer vs. Linezolid Against MRSA Clinical Isolates

Tedizolid (R-isomer, CAS 856867-41-9) demonstrates 4-fold greater in vitro potency compared to linezolid against contemporary clinical MRSA isolates. In a large global surveillance study of 3,929 S. aureus isolates from 12 countries (2014–2016), the tedizolid MIC90 was 0.5 μg/mL compared to linezolid MIC90 of 2 μg/mL [1]. The MIC90 against MRSA (n=1,839) was 0.25 μg/mL for tedizolid—identical to the MIC90 for MSSA—demonstrating equivalent potency irrespective of methicillin resistance status [1]. This 4-fold potency advantage was independently confirmed across multiple study designs: a phase 2 clinical trial reported tedizolid MIC50/MIC90 of 0.25/0.25 μg/mL versus linezolid MIC50/MIC90 of 1/2 μg/mL against both MSSA and MRSA [2]. A Taiwanese study of 425 Gram-positive cocci isolates found MIC90 values of 0.5 μg/mL for tedizolid versus 2 μg/mL for linezolid across seven pathogen groups including MSSA, MRSA, S. pyogenes, S. agalactiae, S. anginosus group, E. faecalis, and VRE [3].

Antibacterial potency MRSA Oxazolidinone comparison MIC90

Retained Activity of Tedizolid Isomer Against Linezolid-Resistant Staphylococci

Tedizolid (R-isomer) retains antibacterial activity against linezolid-resistant staphylococcal isolates, a critical differentiation from linezolid itself. In a systematic review and meta-analysis encompassing 10,119 MRSA isolates, tedizolid MICs against linezolid-resistant strains ranged from 0.25 to 16 μg/mL, with one study reporting 100% susceptibility of linezolid-resistant isolates to tedizolid [1]. A dedicated study of 27 clinical linezolid-resistant staphylococci and enterococci found tedizolid MICs to be 4- to 32-fold lower than those of linezolid, with all tedizolid MICs ≥1 μg/mL [2]. Specific cfr-positive linezolid-resistant MRSA isolates demonstrated tedizolid MICs as low as 0.125–0.25 mg/L, compared to linezolid MICs of 8–16 mg/L [3]. This retained activity is attributed to structural modifications in tedizolid—specifically the D-ring hydroxymethyl and C-ring tetrazolyl substituents—that enhance binding interactions with the ribosomal peptidyl transferase center (PTC) even in the presence of linezolid resistance mutations [4].

Antibiotic resistance Linezolid-resistant MRSA Oxazolidinone cross-resistance

Differential Monoamine Oxidase (MAO) Inhibition Profile: Tedizolid Isomer vs. Linezolid

Tedizolid and linezolid exhibit markedly different inhibitory profiles against human monoamine oxidase (MAO) isoforms, with clinically significant implications for drug-drug interaction (DDI) risk. In an in vitro head-to-head comparison using human recombinant MAO enzymes, tedizolid demonstrated an IC50 of 8.7 μM for MAO-A and 5.7 μM for MAO-B, whereas linezolid exhibited IC50 values of 46.0 μM for MAO-A and 2.1 μM for MAO-B [1]. Thus, tedizolid is a 5.3-fold weaker inhibitor of MAO-A (8.7 vs. 46.0 μM)—the isoform most strongly implicated in serotonergic adverse events and tyramine pressor interactions—while being only 2.7-fold more potent against MAO-B. These in vitro findings were corroborated by clinical provocative testing: in a randomized, placebo-controlled crossover study, coadministration of tedizolid phosphate (200 mg/day steady state) with oral tyramine yielded a geometric mean tyramine sensitivity ratio (placebo TYR30/tedizolid TYR30) of 1.33, where a ratio of ≥2 is considered clinically relevant [1]. In contrast, linezolid carries a formal FDA warning for MAO-mediated drug-drug and drug-food interactions [1].

MAO inhibition Drug-drug interaction Oxazolidinone safety Serotonergic toxicity

Predicted Lower Clinical Myelosuppression Risk Despite More Potent Mitochondrial Protein Synthesis Inhibition In Vitro

In isolated rat heart mitochondria, tedizolid inhibited mitochondrial protein synthesis (MPS) more potently than linezolid in vitro (IC50 of 0.31 ± 0.02 μM vs. 6.4 ± 1.2 μM) [1]. However, pharmacokinetic-pharmacodynamic (PK/PD) Monte Carlo simulations revealed that at standard therapeutic doses, free plasma concentrations fall below the MPS IC50 in 84% of tedizolid-treated patients (median duration 7.94 hours per dosing interval), compared to only 38% of linezolid-treated patients (median duration 0 hours) [1]. This pharmacokinetic advantage is attributable to tedizolid's once-daily dosing regimen and shorter effective half-life at the mitochondrial target, which collectively provide a mitochondrial recovery window that linezolid's twice-daily dosing does not afford [1]. Consistent with this prediction, a rigorous 9-month high-dose tedizolid rat study found no evidence of neuropathy despite systemic exposures approximately 8-fold greater than standard human therapeutic levels [1]. While this mitochondrial recovery hypothesis awaits prospective clinical confirmation, it provides a mechanistic rationale for the observed lower incidence of thrombocytopenia and neuropathy in tedizolid clinical trials compared to published linezolid experience [2].

Mitochondrial toxicity Myelosuppression Oxazolidinone safety Pharmacokinetic-pharmacodynamic modeling

Validated Chiral Separation Method Enabling Enantiomeric Purity Quantification of Tedizolid Isomer as a Pharmaceutical Reference Standard

CAS 856867-41-9 serves as the primary reference standard for enantiomeric purity determination in tedizolid phosphate drug substance and finished product quality control. A validated capillary electrokinetic chromatography method using 37.5 mM heptakis-(2,3-diacetyl-6-sulfo)-β-cyclodextrin (HDAS-β-CD) as the chiral selector in 50 mM formic buffer (pH 4.0) with acetonitrile (81.4:18.6, v/v) at 27°C and 12 kV achieves baseline separation (Rs >1.5) of the (R)- and (S)-enantiomers of tedizolid [1]. Only acetyl-substituted cyclodextrins at the C2 and C3 positions (HDAS-β-CD and ODAS-γ-CD) provided adequate enantioselectivity; neutral or other anionic cyclodextrins (HS-β-CD, HDMS-β-CD) failed to resolve the enantiomer pair [1]. The apparent binding constants for each enantiomer to HDAS-β-CD were calculated, providing quantitative thermodynamic characterization of the chiral recognition mechanism [2]. Certified reference standards of CAS 856867-41-9 are produced under ISO 17034 accreditation and are employed in compendial HPLC methods for the quantification of tedizolid-related substances in pharmaceutical formulations [3].

Chiral separation Pharmaceutical quality control Enantiomeric purity Reference standard

Optimal Application Scenarios for Tedizolid Isomer CAS 856867-41-9 Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Enantiomeric Purity Release Testing of Tedizolid Phosphate API and Finished Dosage Forms

CAS 856867-41-9 is the definitive reference standard for quantifying the (R)-enantiomer content and detecting the inactive (S)-impurity in tedizolid phosphate drug substance. Utilizing the validated CD-cEKC method (37.5 mM HDAS-β-CD, pH 4.0 formic buffer, 18.6% acetonitrile, 27°C, 12 kV), laboratories can achieve baseline separation of enantiomers [1]. This application is essential for pharmaceutical manufacturers performing pharmacopoeial purity testing, stability studies, and batch release under ICH Q6A specifications. Certified reference standards produced under ISO 17034 ensure traceability and regulatory acceptance [2].

In Vitro Antibacterial Susceptibility Testing Against Linezolid-Resistant MRSA and VRE Isolates

Tedizolid isomer (CAS 856867-41-9) is the active comparator of choice for in vitro susceptibility studies targeting linezolid-resistant Gram-positive pathogens. With retained MICs of 0.125–0.25 mg/L against cfr-positive MRSA and 4- to 32-fold lower MICs than linezolid across resistant isolates [3], the compound serves as a critical positive control in antimicrobial resistance surveillance programs and in the screening of novel oxazolidinone derivatives. Researchers investigating mechanisms of oxazolidinone resistance should use the pure (R)-enantiomer to avoid confounding effects from the inactive (S)-isomer [4].

Mitochondrial Toxicity Profiling in Preclinical Drug Safety Assessment

The paradoxical safety profile of tedizolid—20.6-fold more potent mitochondrial protein synthesis inhibition in vitro (IC50 0.31 ± 0.02 μM) yet 2.2-fold greater proportion of patients maintaining sub-IC50 free drug levels (84% vs. 38% for linezolid) [5]—makes CAS 856867-41-9 a unique tool for studying the dissociation between in vitro mitochondrial toxicity and clinical myelosuppression risk. Investigators should use the pure (R)-enantiomer for mitochondrial toxicity assays in HL-60, THP-1, or isolated mitochondrial preparations to ensure results are attributable to the pharmacologically active species [6].

Monoamine Oxidase Inhibition Profiling for Oxazolidinone Safety Screening

CAS 856867-41-9 serves as the benchmark compound for assessing MAO-A and MAO-B inhibition liability in novel oxazolidinone development programs. Its defined IC50 values (MAO-A: 8.7 μM; MAO-B: 5.7 μM) [7] and clinically validated absence of significant tyramine pressor interaction (sensitivity ratio 1.33, where ≥2 is considered clinically relevant) [7] provide reference points for structure-activity relationship studies aimed at minimizing serotonergic and hypertensive DDI risk while preserving antibacterial potency. The pure (R)-enantiomer must be used to avoid confounding by the inactive (S)-enantiomer.

Quote Request

Request a Quote for Tedizolid isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.